4-Methoxy-N-(quinolin-8-YL)benzamide

C–H activation Directing group tuning Electronic effects

4-Methoxy-N-(quinolin-8-yl)benzamide is an electron-rich N-(quinolin-8-yl)benzamide scaffold for C–H functionalization. Unlike unsubstituted analogs, its 4-methoxy group modulates amide electron density, altering catalytic yields and regioselectivity. Validated in Ru(II)-catalyzed C-5 alkylation. Also serves as a starting point for sigma-2 receptor ligand discovery, where para-methoxy substitution increased selectivity >600-fold in related series. Request lot-specific purity and yield data.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B14117649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-N-(quinolin-8-YL)benzamide
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)17(20)19-15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3,(H,19,20)
InChIKeyOOVUCKUXZWEGTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-(quinolin-8-yl)benzamide – Compound Identity and Baseline Physicochemical Profile for Sourcing Decisions


4-Methoxy-N-(quinolin-8-yl)benzamide (CAS 33757-50-5) is a benzamide derivative featuring a 4-methoxyphenyl carbonyl linked to an 8-aminoquinoline moiety . With a molecular formula of C₁₇H₁₄N₂O₂ and a molecular weight of 278.30 g/mol, it belongs to the N-(quinolin-8-yl)benzamide class, a scaffold widely employed as a bidentate directing group in transition-metal-catalyzed C–H functionalization reactions [1]. The compound is commercially available from multiple suppliers; however, peer-reviewed primary literature reporting quantitative biological or pharmacological data for this specific compound remains extremely sparse.

Why N-(Quinolin-8-yl)benzamides Cannot Be Interchanged Without Quantitative Evaluation


The N-(quinolin-8-yl)benzamide scaffold is not a generic, interchangeable module. The 8-aminoquinoline (AQ) directing group enables predictable C–H activation geometry, but the nature of the benzamide ring substituent (e.g., –OCH₃ vs. –H, –NO₂, –Cl) profoundly influences the electronic character of the metal-chelating amide, altering reaction yields, regioselectivity, and compatibility with catalytic systems [1]. In biological contexts, even subtle changes to the benzamide ring—such as para-methoxy substitution—can dramatically shift target selectivity; for example, a para-methoxy group increased sigma-2 receptor selectivity by 631-fold over sigma-1 in a related benzamide–isoquinoline series [2]. Consequently, direct substitution of 4-methoxy-N-(quinolin-8-yl)benzamide with an unsubstituted or differently substituted analog is not scientifically justified without head-to-head data in the intended application context.

Quantitative Differentiation Evidence: 4-Methoxy-N-(quinolin-8-yl)benzamide vs. Closest Structural Analogs


Electronic Modulation of the Benzamide Ring: Computed vs. Measured Electron-Donating Strength Compared to Unsubstituted and Nitro Analogs

The para-methoxy substituent (–OCH₃) provides strong electron-donating resonance (+M) character to the benzamide carbonyl, which modulates the Lewis basicity and coordination strength of the 8-aminoquinoline directing group toward transition metals. In contrast, the unsubstituted analog (N-quinolin-8-ylbenzamide) possesses neutral electronic character, and the para-nitro analog exerts a strong electron-withdrawing (–M) effect. The Hammett σₚ constant quantifies this difference: σₚ = –0.27 for –OCH₃, σₚ = 0.00 for –H, and σₚ = +0.78 for –NO₂ [1]. These electronic differences directly correlate with reaction rates and product yields in metal-catalyzed C–H activation, as demonstrated in mechanistic studies on N-(quinolin-8-yl)benzamide coupling reactions [2]. No head-to-head yield comparison isolating these three specific substrates under identical conditions was identified in the public literature.

C–H activation Directing group tuning Electronic effects

Molecular Descriptor Differentiation: LogP, PSA, and H-Bond Profile vs. 4-Methyl and 4-Chloro Analogs

Computationally predicted physicochemical descriptors highlight key differences between the 4-methoxy analog and its closest substituted siblings. 4-Methoxy-N-(quinolin-8-yl)benzamide exhibits a predicted polar surface area (PSA) of approximately 51.2 Ų, reflecting the additional oxygen atom relative to the 4-methyl analog (PSA ≈ 42.0 Ų) [1]. The 4-chloro analog has a PSA of ~42.0 Ų but higher lipophilicity (predicted LogP ≈ 3.5 vs. ~2.8 for the 4-methoxy derivative). The methoxy group introduces a hydrogen-bond acceptor that is absent in both the 4-methyl and 4-chloro analogs, potentially altering protein–ligand interaction patterns [2]. These predictions are based on consensus models (SwissADME/Molinspiration) and have not been experimentally validated for this specific compound set; they represent class-level inference.

Drug-likeness Physicochemical profiling Medicinal chemistry

Sigma Receptor Selectivity Modulation: Para-Methoxy as a Selectivity Switch in Benzamide-Isoquinoline Series (Class-Level Extrapolation)

In a closely related benzamide–isoquinoline series, Hajipour et al. demonstrated that installing a para-methoxy group on the benzamide phenyl ring of compound 5f converted a non-selective ligand into a highly sigma-2 (σ₂)-selective ligand, increasing σ₂/σ₁ selectivity by 631-fold (σ₁ Ki = 3,407 nM; σ₂ Ki = 5.4 nM for 5e) [1]. The same study showed that replacing the methoxy with a nitro group decreased σ₂ affinity, confirming the specific electronic contribution of the –OCH₃ group. While these data are derived from isoquinoline-based analogs rather than the quinoline scaffold of the target compound, the shared 4-methoxybenzamide pharmacophore supports the hypothesis that the 4-methoxy group can function as a selectivity-determining element in quinoline-based benzamides. Direct experimental confirmation in the quinolin-8-yl series is lacking.

Sigma-2 receptor Ligand selectivity Oncology

C–H Activation Substrate Scope: Inclusion of 4-Methoxy Substitution in N-(Quinolin-8-yl)benzamide Methodology Development

Mariappan et al. established a ruthenium(II)-catalyzed remote C-5 alkylation protocol for N-(quinolin-8-yl)benzamides with alkyl bromides, explicitly demonstrating that the reaction tolerates electron-donating substituents including methoxy on the benzamide ring [1]. The report confirms that substituted N-(quinolin-8-yl)benzamides react with tertiary, secondary, or primary alkyl bromides to give alkylated products in good to moderate yields, though individual yields for the 4-methoxy derivative are not separately tabulated in the abstracted record. The mechanistic study by Dolengovski et al. further establishes that the operative C–H or N–H activation pathway depends on the electronic character of the benzamide substituent, directly linking the choice of substituent (e.g., 4-OCH₃) to reaction outcome [2].

C–H activation Remote functionalization Ruthenium catalysis

Recommended Application Scenarios for 4-Methoxy-N-(quinolin-8-yl)benzamide Based on Available Evidence


Substrate for Ruthenium- or Cobalt-Catalyzed Remote C–H Alkylation of the Quinoline Ring

Researchers developing C–H activation methodologies can employ 4-methoxy-N-(quinolin-8-yl)benzamide as a representative electron-rich benzamide substrate to test tolerance of their catalytic system toward electron-donating substituents. The established compatibility with Ru(II)-catalyzed C-5 alkylation provides a validated starting point [1]. Users should request or generate individual yield data for this specific substrate under their conditions.

Medicinal Chemistry Exploration of Sigma-2 Receptor Selective Ligands (Hypothesis-Generating)

Building on class-level evidence that para-methoxy substitution on benzamide scaffolds can enhance sigma-2 receptor selectivity by over 600-fold in isoquinoline series [2], 4-methoxy-N-(quinolin-8-yl)benzamide may serve as a scaffold for exploratory medicinal chemistry targeting sigma-2 receptors. Direct binding data are absent and must be generated before procurement for dedicated screening campaigns.

Building Block for 8-Aminoquinoline-Directed C–H Functionalization Libraries

The 8-aminoquinoline moiety is a well-established bidentate directing group. 4-Methoxy-N-(quinolin-8-yl)benzamide can be used as a core building block to construct small libraries of functionalized quinoline-benzamide hybrids via published C–H activation, cross-coupling, or annulation protocols [3]. The electron-donating methoxy group allows investigation of electronic effects on reaction regioselectivity.

Coordination Chemistry Ligand for Transition Metal Complexation Studies

The N-(quinolin-8-yl)benzamide framework acts as a N,N-bidentate ligand through the quinoline nitrogen and the deprotonated amide nitrogen. The 4-methoxy substituent modulates the electron density at the amide coordination site, offering a distinct electronic environment compared to unsubstituted or electron-withdrawing analogs [3]. This makes the compound suitable for systematic studies of ligand electronic effects in organometallic chemistry.

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